molecular formula C12H10N2OS B11877284 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL

2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL

Cat. No.: B11877284
M. Wt: 230.29 g/mol
InChI Key: KZLGPDODLDYACG-UHFFFAOYSA-N
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Description

2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,4-D]pyrimidine core with a phenyl group at the 2-position and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the thiophene-2-carboxamides in formic acid or with triethyl orthoformate, followed by cyclization to form the thienopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The phenyl group at the 2-position can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. As a cyclin-dependent kinase inhibitor, it interferes with the cell cycle, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to act as both a tyrosine kinase inhibitor and a cyclin-dependent kinase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

2-phenyl-5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H10N2OS/c15-12-9-6-16-7-10(9)13-11(14-12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14,15)

InChI Key

KZLGPDODLDYACG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1)N=C(NC2=O)C3=CC=CC=C3

Origin of Product

United States

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